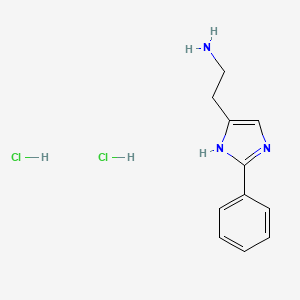

2-Phenylhistamine dihydrochloride

Description

Properties

CAS No. |

51721-62-1; 57118-68-0 |

|---|---|

Molecular Formula |

C11H15Cl2N3 |

Molecular Weight |

260.16 |

IUPAC Name |

2-(2-phenyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C11H13N3.2ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H |

InChI Key |

SWIORGCKHSIQHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)CCN.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Phenylhistamine Analogs

Established Synthetic Routes to the 2-Phenylhistamine Core Structure for Research Applications

Two primary synthetic strategies have been established for the construction of the 2-phenylhistamine core structure: a classical condensation method and a more contemporary palladium-catalyzed cross-coupling reaction.

The traditional approach involves the condensation of an appropriate phenyl-containing imidate or amidine with a protected amino-butanone derivative. nih.gov Specifically, a substituted or unsubstituted benzamidine (B55565) or benzimidate is reacted with 2-oxo-4-phthalimido-1-butyl acetate. nih.gov This reaction builds the imidazole (B134444) ring, incorporating the phenyl group at the 2-position and the protected ethylamine (B1201723) side chain at the 4-position. Subsequent deprotection of the phthalimide (B116566) group yields the desired 2-phenylhistamine. While historically significant, this method can be cumbersome and sometimes results in low yields. nih.gov

A more modern and efficient route utilizes a microwave-promoted Suzuki coupling. nih.gov This method offers a more convergent and flexible approach. The synthesis starts with the iodination of Nα-Boc-histamine to produce Nα-Boc-2-iodohistamine. This key intermediate is then coupled with a substituted or unsubstituted phenylboronic acid under palladium catalysis. The reaction is typically promoted by microwave irradiation, which significantly reduces reaction times. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the ethylamine side chain to afford the 2-phenylhistamine core. nih.gov

| Synthetic Route | Key Reactants | Reaction Type | Advantages/Disadvantages |

| Classical Condensation | 1. Benzamidine/Benzimidate2. 2-oxo-4-phthalimido-1-butyl acetate | Condensation | Established method / Can be low-yielding and cumbersome. nih.govnih.gov |

| Suzuki Coupling | 1. Nα-Boc-2-iodohistamine2. Phenylboronic acid | Palladium-catalyzed cross-coupling | Higher efficiency, greater flexibility, convergent. nih.gov |

Strategies for Substituent Introduction on the Phenyl Moiety of 2-Phenylhistamine Analogs

The phenyl ring of 2-phenylhistamine is a prime target for substitution to explore structure-activity relationships. The strategy for introducing these substituents is closely tied to the chosen synthetic route for the core structure.

When employing the Suzuki coupling methodology, a wide variety of substituted 2-phenylhistamine analogs can be readily accessed. nih.gov This is achieved by simply using the corresponding substituted phenylboronic acid in the coupling reaction with Nα-Boc-2-iodohistamine. For example, to synthesize 2-(3-trifluoromethylphenyl)histamine (B1237177) or 2-(3-bromophenyl)histamine, 3-(trifluoromethyl)phenylboronic acid or 3-bromophenylboronic acid would be used, respectively. nih.govnih.gov This approach allows for late-stage diversification, making it highly efficient for building a library of analogs.

In the classical condensation route, the substituent must be present on the benzamidine or benzimidate precursor. nih.gov This requires a separate synthesis for each desired substituted precursor. Standard electrophilic aromatic substitution or other functional group interconversion reactions are used to prepare the necessary substituted benzonitriles or benzoic acids, which are then converted into the corresponding amidines or imidates for the subsequent condensation step. For instance, the synthesis of 2-(3-halophenyl)histamines requires the prior synthesis of 3-halobenzamidine. nih.gov

Methodologies for N-Substitution on the Imidazole and Ethylamine Moieties in 2-Phenylhistamine Chemistry

Further derivatization of the 2-phenylhistamine scaffold can be achieved by substitution at the nitrogen atoms of the imidazole ring and the primary amine of the ethylamine side chain.

N-Substitution of the Ethylamine Moiety (α-Nitrogen): The primary amino group of the ethylamine side chain is readily modified using standard amine chemistry.

N-Alkylation: Nα-alkylated derivatives of 2-phenylhistamines have been prepared to investigate their pharmacological properties. nih.govebi.ac.uk This is typically achieved through direct alkylation with an alkyl halide after protecting the imidazole nitrogens or through reductive amination. In reductive amination, the 2-phenylhistamine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

N-Acylation: The primary amine can be acylated using acyl chlorides or acid anhydrides to form amides. bath.ac.ukmdpi.com The reaction is often performed in the presence of a base to neutralize the acid byproduct. This modification is useful for introducing a variety of functional groups and altering the compound's physicochemical properties.

N-Substitution of the Imidazole Moiety: The imidazole ring contains two nitrogen atoms, and their substitution requires careful consideration of regioselectivity. The use of protecting groups on the ethylamine side chain, such as the Boc group, is crucial to prevent side reactions and direct the substitution to the desired imidazole nitrogen. nih.gov The choice of reaction conditions can influence which of the two ring nitrogens is alkylated. Generally, N-alkylation of the imidazole ring can be achieved by reacting the protected 2-phenylhistamine with an alkyl halide in the presence of a base. ucl.ac.uk

| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group |

| Ethylamine (α-N) | N-Alkylation | Alkyl halide; Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |

| Ethylamine (α-N) | N-Acylation | Acyl chloride; Acid anhydride | Amide |

| Imidazole (N-π or N-τ) | N-Alkylation | Alkyl halide + Base (on protected intermediate) | N-Alkyl Imidazole |

Purification and Salt Formation Techniques for 2-Phenylhistamine Derivatives (e.g., dihydrochloride (B599025), dimaleate) in Research

After synthesis, rigorous purification and appropriate salt formation are critical steps to ensure the quality and suitability of 2-phenylhistamine derivatives for research applications.

Purification: The crude product, often as a free base, is typically purified using standard chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method. researchgate.net The choice of eluent system is tailored to the polarity of the specific derivative to achieve effective separation from unreacted starting materials and byproducts.

Salt Formation: For biological testing and handling, the purified basic 2-phenylhistamine analogs are converted into stable, water-soluble salts. The dihydrochloride salt is the most common form, but other salts like dimaleate or hydrobromide are also prepared.

The general procedure for forming the dihydrochloride salt involves dissolving the purified free base in a suitable organic solvent, such as ethanol, diethyl ether, or a mixture of solvents like chloroform (B151607) and cyclohexane. researchgate.net A solution of hydrochloric acid (e.g., ethereal HCl, aqueous HCl, or HCl gas) is then added, typically in a stoichiometric amount or slight excess, to precipitate the salt. researchgate.netpeers.international The resulting solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification of the salt. researchgate.net A similar process is used for other salts, substituting hydrochloric acid with the desired acid, such as maleic acid or hydrobromic acid. semanticscholar.org

Molecular Pharmacology and Receptor Interaction Studies of 2 Phenylhistamine Dihydrochloride and Its Analogs

Histamine (B1213489) Receptor Subtype Selectivity and Affinity Profiling

The introduction of a phenyl substituent at the C2 position of the histamine imidazole (B134444) ring has been a key strategy in developing ligands with enhanced selectivity and affinity for the histamine H1 receptor (H1R). nih.gov

Quantitative Agonism at the Histamine H1 Receptor (e.g., 2-((3-Trifluoromethyl)phenyl)histamine as a reference analog)

Among the 2-phenylhistamine analogs, 2-((3-Trifluoromethyl)phenyl)histamine has emerged as a particularly potent and selective H1R agonist. sigmaaldrich.com Functional in vitro studies have demonstrated its high efficacy and potency. For instance, on the isolated guinea pig ileum, 2-((3-trifluoromethyl)phenyl)histamine was found to be significantly more potent than histamine itself. This enhanced activity is attributed to the trifluoromethyl group, which increases lipophilicity and alters the electronic distribution of the molecule, thereby promoting more stable receptor binding. scbt.com In studies using rats, this compound has been shown to increase wakefulness, an effect that can be blocked by the H1R antagonist pyrilamine, further confirming its action via the H1 receptor.

The agonistic nature of halogenated 2-phenylhistamine derivatives, including the trifluoromethyl analog, has been confirmed at the molecular level. Their interaction with the H1R is regulated by guanine (B1146940) nucleotides, a hallmark of G protein-coupled receptor (GPCR) agonists. nih.gov

Table 1: Potency of 2-((3-Trifluoromethyl)phenyl)histamine at the Guinea Pig H1 Receptor

| Compound | pD2 (Guinea Pig Ileum) | Relative Activity (%) |

|---|---|---|

| Histamine | - | 100 |

| 2-((3-Trifluoromethyl)phenyl)histamine | 6.81 | 128 |

Data sourced from functional in vitro studies on isolated guinea pig ileum.

Comparative Pharmacological Profiles Across H1, H2, H3, and H4 Receptors for 2-Phenylhistamine Analogs

While 2-phenylhistamines were initially developed as selective H1R agonists, subsequent research has revealed a more complex pharmacological profile across all four histamine receptor subtypes (H1, H2, H3, and H4). The substitution at the 2-position of the imidazole ring is a critical modification for shifting selectivity towards the H1R over the H2R. However, the degree of selectivity varies among different analogs.

For example, 2-((3-Trifluoromethyl)phenyl)histamine exhibits high selectivity for the H1R. In functional in vitro studies, its selectivity was determined to be significantly higher for H1R compared to H2R, H3R, and other non-histamine receptors. sigmaaldrich.com In contrast, some other 2-phenylhistamine derivatives, while potent at H1R, may also interact with other histamine receptor subtypes, albeit with lower affinity. It has been noted that some 2-phenylhistamines are less selective than previously assumed when evaluated on recombinant human histamine receptors expressed in Sf9 cells. nih.gov

Table 2: Selectivity Profile of 2-((3-Trifluoromethyl)phenyl)histamine

| Receptor Ratio | Selectivity |

|---|---|

| H1:H2 | 2138 |

| H1:H3 | > 64 |

Data represents the ratio of affinity for the H1 receptor over the H2 and H3 receptors.

Selectivity Assessment Against Non-Histamine G Protein-Coupled Receptors (GPCRs)

To be valuable as pharmacological tools, it is crucial that 2-phenylhistamine analogs exhibit high selectivity not only among histamine receptor subtypes but also against other GPCRs. Studies on 2-((3-Trifluoromethyl)phenyl)histamine have demonstrated its high selectivity for the H1R over several other neurotransmitter receptors.

This selectivity profile underscores the utility of this compound as a specific H1R probe in experimental settings. The data indicates a low potential for off-target effects at the tested non-histamine GPCRs, which is a critical characteristic for a selective agonist.

Table 3: Selectivity of 2-((3-Trifluoromethyl)phenyl)histamine Against Non-Histamine GPCRs

| Receptor Ratio | Selectivity |

|---|---|

| H1:M3 (Muscarinic) | 1000 |

| H1:α1 (Adrenergic) | 105 |

| H1:β1 (Adrenergic) | 708 |

| H1:5HT2A (Serotonergic) | 71 |

Data represents the ratio of affinity for the H1 receptor over various non-histamine GPCRs.

Species-Specific Pharmacological Differences in Receptor Interaction (e.g., human vs. guinea pig H1R)

Significant pharmacological differences have been observed for 2-phenylhistamine analogs when comparing their interactions with human H1R (hH1R) and guinea pig H1R (gpH1R). Generally, bulkier 2-phenylhistamines are more potent and efficacious at the gpH1R than at the hH1R. arvojournals.org For instance, some 2-phenylhistamines have shown up to a 10-fold higher potency at the gpH1R.

These species-specific differences are thought to arise from variations in the amino acid sequences of the receptors, which may lead to differences in the conformational flexibility of the ligand-binding pocket. arvojournals.org In contrast, smaller H1R agonists tend to show more similar effects at both hH1R and gpH1R. These findings highlight the importance of considering species differences when extrapolating pharmacological data from animal models to humans.

Receptor Binding Kinetics and Thermodynamics of 2-Phenylhistamines

The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association and dissociation.

Determination of Association (k_on) and Dissociation (k_off) Rates in Receptor-Ligand Interactions

The determination of the association rate (k_on) and dissociation rate (k_off) provides a deeper understanding of the ligand-receptor interaction beyond simple affinity measurements. While extensive kinetic studies have been performed on H1R antagonists (antihistamines), there is a notable scarcity of specific k_on and k_off data for H1R agonists like the 2-phenylhistamines.

Qualitative descriptions suggest that some H1R agonists, such as 2-pyridylethylamine dihydrochloride (B599025), exhibit a rapid association and dissociation rate, which facilitates swift receptor activation. scbt.com For 2-((3-Trifluoromethyl)phenyl)histamine, it is noted that its interaction with the H1R can influence downstream signaling pathways with distinct kinetics. scbt.com The challenges in determining these kinetic parameters for agonists may be due to the transient nature of the agonist-receptor complex and the subsequent rapid initiation of downstream signaling events, which can complicate direct measurement of binding and unbinding rates.

The study of drug-receptor binding kinetics is a developing area, and methodologies are continuously being refined. While quantitative data for 2-phenylhistamine agonists remains limited, the available information suggests that their kinetic profiles are a key determinant of their pharmacological effects. vu.nl

Kinetic and Equilibrium Binding Affinity Characterization (e.g., pKi, EC50 values)

The binding affinity and potency of 2-phenylhistamine and its analogs at histamine receptors have been extensively characterized using various in vitro assays. These studies have been crucial in understanding the structure-activity relationships of this class of compounds.

The affinity of a ligand for a receptor is often expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a greater binding affinity. The potency of an agonist is typically represented by the pEC50 value, the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

For the wild-type (WT) human histamine H1 receptor (H1R), 2-phenylhistamine analogs are generally less potent than the endogenous ligand, histamine (pEC50 = 6.9). vu.nl However, modifications to the phenyl ring and the histamine core can significantly alter both affinity and potency. For instance, the affinity of 2-(3-chlorophenyl)histamine (B1256513) (ClPheHA) for the WT H1R (pKi = 5.3) is slightly higher than that of 2-(3-trifluoromethylphenyl)histamine (B1237177) (CF3PheHA) (pKi = 5.0). vu.nl An additional chloro-substituent at the para-position is not favorable for H1R affinity. vu.nl

Nα-alkylation of 2-phenylhistamines has been shown to produce potent H1-receptor agonists. nih.govebi.ac.uk Notably, Nα-Methyl-2-(3-trifluoromethylphenyl)histamine is a highly potent H1 receptor agonist, demonstrating the impact of substitution on the ethylamine (B1201723) side chain. nih.gov

Studies on mutant H1 receptors have provided further insights. For example, mutation of phenylalanine at position 435 to alanine (B10760859) (F435A) in the H1R results in a receptor that is activated solely by synthetic ligands like 2-phenylhistamines, with a 2,600-fold increased potency for ClPheHA compared to the WT receptor. vu.nl This mutant receptor, termed a Receptor Activated Solely by Synthetic Ligands (RASSL), has improved affinity and potency for 2-phenylhistamines. nih.gov

The following table summarizes the binding affinities (pKi) and potencies (pEC50) of selected 2-phenylhistamine analogs at the wild-type human H1 receptor.

| Compound | pKi (WT H1R) | pEC50 (WT H1R) |

| Histamine | - | 6.9 vu.nl |

| 2-(3-chlorophenyl)histamine (ClPheHA) | 5.3 vu.nl | - |

| 2-(3-trifluoromethylphenyl)histamine (CF3PheHA) | 5.0 vu.nl | - |

| 2-(3,4-dichlorophenyl)histamine (Cl2PheHA) | 4.6 vu.nl | - |

Influence of Ligand Residence Time on Receptor Engagement and Functional Outcome

While extensive data exists on the equilibrium binding affinities (Ki) and functional potencies (EC50) of 2-phenylhistamine and its analogs, specific research detailing their ligand residence time at histamine receptors is not as prevalent in the public domain. Ligand residence time, which describes the duration a ligand remains bound to its target receptor, is increasingly recognized as a critical determinant of a drug's pharmacological effect and in vivo efficacy.

The long-lasting effects of some drugs can be attributed to slow dissociation from their receptors, leading to sustained receptor signaling. For 2-phenylhistamine derivatives, their interaction with the H1 receptor, particularly within the transmembrane domains, has been studied using molecular dynamics simulations. acs.org These simulations have revealed that substitutions at the 2-position of the imidazole ring influence the orientation of the ligand within the binding pocket, which could in turn affect residence time. acs.org

The development of tools like RASSLs (Receptors Activated Solely by Synthetic Ligands), where a mutant H1 receptor (F435A) is activated by 2-phenylhistamines but not histamine, provides a unique system to study the specifics of ligand-receptor engagement. vu.nlnih.gov The altered affinity and potency of these synthetic ligands at the mutant receptor suggest that the structural changes influence the binding kinetics, which would include both the association and dissociation rates that determine residence time. vu.nl However, direct kinetic studies measuring the dissociation rates (k_off) of 2-phenylhistamine analogs to quantify their residence time are not extensively reported in the reviewed literature.

Intracellular Signaling Pathways and Functional Responses Mediated by 2-Phenylhistamines

G Protein Coupling and Downstream Effector Activation (e.g., Gq/11, phospholipase C, Ca2+ mobilization, cAMP)

The histamine H1 receptor, the primary target for 2-phenylhistamine and its analogs, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins. nih.govdntb.gov.ua Activation of the H1 receptor by an agonist, such as 2-phenylhistamine, initiates a signaling cascade that begins with the activation of Gq/11. nih.govbiomolther.org

The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This increase in intracellular Ca2+ concentration is a key signaling event that mediates many of the cellular responses to H1 receptor activation. The mobilization of intracellular Ca2+ can be measured using fluorescent indicators, providing a functional readout of receptor activation. nih.govresearchgate.net

While the canonical H1 receptor signaling pathway proceeds through Gq/11, some studies have suggested that under certain conditions or with specific agonists, coupling to other G proteins might occur, a phenomenon known as biased agonism. dntb.gov.uamdpi.com For instance, some agonists at the guinea pig H1 receptor have been shown to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, a hallmark of Gs protein coupling, while others primarily increase IP3 levels. mdpi.com However, for 2-phenylhistamines, the primary and best-characterized pathway remains the Gq/11-PLC-Ca2+ mobilization axis.

It is also worth noting that a Gq/11-coupled RASSL (Receptor Activated Solely by Synthetic Ligands) was created by introducing the F435A mutation into the histamine H1 receptor. nih.gov This engineered receptor is activated by 2-phenylhistamines, leading to Gq pathway activation and subsequent calcium mobilization. nih.gov

Receptor Desensitization and Regulation Mechanisms in Response to 2-Phenylhistamine Agonism

Continuous or prolonged exposure of G protein-coupled receptors (GPCRs) to agonists typically leads to a decrease in receptor responsiveness, a process known as desensitization. wikipedia.org This regulatory mechanism prevents overstimulation of cells and is crucial for maintaining cellular homeostasis. For the histamine H1 receptor, agonist-induced desensitization involves several key molecular events.

Upon agonist binding, such as with 2-phenylhistamine, the activated H1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). biomolther.orgwikipedia.org This phosphorylation event increases the receptor's affinity for proteins called β-arrestins. biomolther.org The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade. biomolther.orgwikipedia.org This uncoupling is a primary mechanism of homologous desensitization, where the receptor becomes less responsive to the specific agonist that induced the desensitization. wikipedia.org

Following uncoupling, β-arrestins can also act as scaffold proteins, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor from the cell surface into endosomes. biomolther.org This sequestration of receptors further contributes to the desensitized state. Once internalized, the receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or they can be targeted for degradation.

While specific studies focusing solely on 2-phenylhistamine-induced desensitization are not extensively detailed in the provided search results, the general mechanisms of H1 receptor desensitization are well-established. vu.nlnih.gov For instance, homologous desensitization of the H1 receptor has been observed, and this process can be independent of protein kinase C (PKC) in its initial phase. vu.nl Furthermore, studies on the related H2 receptor have shown that GRK2 can induce desensitization through both phosphorylation-dependent and -independent mechanisms, the latter involving the RGS-homology domain of GRK2. nih.gov It is plausible that similar complex regulatory mechanisms are at play for the H1 receptor in response to agonists like 2-phenylhistamines.

Functional Assays for Receptor Activation and Efficacy Determination (e.g., in vitro cellular models, isolated tissue preparations)

The functional activity and efficacy of 2-phenylhistamine and its analogs as histamine H1 receptor agonists are determined using a variety of in vitro cellular and isolated tissue-based assays. These assays provide quantitative measures of an agonist's ability to activate the receptor and elicit a biological response.

In Vitro Cellular Models:

Reporter Gene Assays: Genetically engineered cell lines, such as HEK293 or CHO cells, are commonly used. dntb.gov.ua These cells are transfected to express the human H1 receptor. The activation of the Gq/11 pathway by an agonist leads to the activation of transcription factors like NF-κB. A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to this transcription factor. The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation, allowing for the determination of agonist potency (pEC50) and efficacy. vu.nl

Calcium Mobilization Assays: As H1 receptor activation leads to an increase in intracellular calcium, this response can be measured in real-time using calcium-sensitive fluorescent dyes (e.g., Fura-2). researchgate.net The change in fluorescence intensity upon agonist application provides a direct measure of receptor activation in living cells.

GTPγS Binding Assays: This is a proximal assay that measures the direct activation of G proteins by the receptor. nih.gov In the presence of an agonist, the receptor catalyzes the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a measure of receptor-mediated G protein activation. nih.gov

Steady-State GTPase Assays: This assay measures the intrinsic GTPase activity of the Gα subunit, which is stimulated upon receptor activation. nih.gov The hydrolysis of [γ-32P]GTP to GDP and radioactive inorganic phosphate (B84403) is quantified to determine the extent of G protein stimulation. nih.gov

Isolated Tissue Preparations:

Guinea Pig Ileum Contraction: The smooth muscle of the guinea pig ileum expresses contractile H1 receptors. ebi.ac.ukacs.org When mounted in an organ bath, the addition of an H1 agonist like 2-phenylhistamine or its analogs causes a concentration-dependent contraction of the tissue, which can be measured isometrically or isotonically. nih.govebi.ac.uk This preparation is a classic and reliable method for determining the potency and efficacy of H1 agonists. acs.org For example, Nα-Methyl-2-(3-trifluoromethylphenyl)histamine has been shown to contract guinea pig ileal segments with high potency. nih.govebi.ac.uk

Guinea Pig Aortic Ring Contraction: The guinea pig aorta also contains contractile H1 receptors. nih.govebi.ac.uk Similar to the ileum preparation, aortic rings are suspended in an organ bath, and the contractile response to agonists is measured. acs.org

Rat Aortic Ring Relaxation: In some vascular preparations with intact endothelium, H1 receptor activation can lead to relaxation. This effect is often mediated by the release of nitric oxide from endothelial cells. Pre-contracted rat aortic rings can be used to assess the relaxant effects of H1 agonists. acs.org

These functional assays, both in cellular and tissue-based systems, are essential tools for characterizing the pharmacological profile of 2-phenylhistamine dihydrochloride and its analogs, providing crucial data on their potency, efficacy, and mechanism of action at the histamine H1 receptor. nih.govcore.ac.uk

Structure Activity Relationship Sar and Ligand Design Principles for 2 Phenylhistamines

Elucidation of Key Structural Determinants for H1 Receptor Agonism within the 2-Phenylhistamine Class

The fundamental structure of histamine (B1213489), comprising an imidazole (B134444) ring and an aminoethyl side chain, provides the foundational scaffold for H1 receptor agonism. imrpress.comresearchgate.net For the 2-phenylhistamine class, the introduction of a bulky aromatic substituent at the second position of the imidazole ring is a critical modification that confers selectivity for the H1 receptor. nih.govsemanticscholar.org This substitution is a key feature that distinguishes this class from the endogenous ligand, histamine.

The agonistic nature of these compounds is molecularly confirmed by the fact that their interaction with the H1 receptor is regulated by guanine (B1146940) nucleotides, a hallmark of G protein-coupled receptor (GPCR) agonists. vu.nl Molecular modeling studies further suggest that the precise orientation of 2-phenylhistamines in the receptor's binding pocket differs from that of histamine itself. nih.gov Key interactions include an ionic bond between the protonated ethylamine (B1201723) side chain and a conserved aspartate residue (Asp107) in the third transmembrane domain (TM3) of the H1 receptor. nih.gov The phenyl group occupies an additional binding pocket, contributing to the affinity and selectivity of these ligands. acs.org

Impact of Substituents on the 2-Phenyl Moiety on Receptor Selectivity and Potency

Modifications to the 2-phenyl ring have a profound impact on the potency and selectivity of 2-phenylhistamine analogs. The position and electronic properties of substituents are crucial determinants of H1 receptor activity.

Notably, substitution at the meta-position (position 3) of the phenyl ring has proven particularly fruitful. For instance, 2-(3-bromophenyl)histamine is equipotent with histamine as an H1 receptor agonist. nih.govnih.gov Even more potent is the trifluoromethyl-substituted analog, 2-[3-(trifluoromethyl)phenyl]histamine, which is significantly more potent than histamine. nih.govnih.gov This compound also demonstrates remarkable selectivity for the H1 receptor over H2, H3, and other neurotransmitter receptors. nih.govresearchgate.net In one study, its selectivity for H1 over H2 receptors was found to be over 2000-fold. nih.govnih.gov

The rank order of potency for halogenated 2-phenylhistamines often correlates with the lipophilicity of the derivatives. vu.nl However, the parent, non-halogenated 2-phenylhistamine is only a moderate agonist. vu.nl These findings underscore that both the steric bulk and electronic nature of the substituent on the phenyl ring are critical for optimizing H1 receptor agonism.

| Compound | Substitution on 2-Phenyl Moiety | Relative H1 Agonist Potency (% of Histamine) | Key Findings |

|---|---|---|---|

| 2-(3-Bromophenyl)histamine | 3-Bromo | ~100% | Equipotent with histamine. nih.govnih.gov |

| 2-(3-Iodophenyl)histamine | 3-Iodo | ~100% | Equipotent with histamine. nih.govnih.gov |

| 2-[3-(Trifluoromethyl)phenyl]histamine | 3-Trifluoromethyl | 128% | Significantly more potent and highly selective H1 agonist. nih.govnih.gov Selectivity H1:H2 is 2138-fold. nih.govresearchgate.net |

| 2-Phenylhistamine | None | Moderate | Weakest displacer of radioligand binding compared to halogenated analogs. vu.nl |

Nα-Substitution Effects on Histamine Receptor Subtype Preferences

Alkylation of the terminal nitrogen (Nα) on the ethylamine side chain of 2-phenylhistamines further modulates their activity and receptor subtype preference. While many 2-phenylhistamines were initially developed as selective H1 agonists, subsequent research revealed they also possess affinity for the more recently discovered H4 receptor. uni-regensburg.denih.gov

Nα-methylation of 2-[3-(trifluoromethyl)phenyl]histamine results in the compound Nα-methyl-2-(3-trifluoromethylphenyl)histamine, which is the most potent H1 receptor agonist described to date, with a relative potency of 174% compared to histamine on guinea pig ileum. nih.govuni-regensburg.de This demonstrates that small alkyl substitutions at the Nα-position can enhance H1 agonism.

Conversely, Nα-substitution significantly influences H4 receptor affinity. Studies on histamine derivatives show that Nα-methylation dramatically decreases affinity for the H4 receptor. researchgate.net For Nα-methylhistamine, the affinity at the hH4R was found to be about 20-fold lower than at the hH3R. researchgate.net However, the context of the larger 2-phenylhistamine scaffold is crucial. A comprehensive study of various phenylhistamines at the human H4 receptor (hH4R) identified derivatives that possess a higher affinity for the hH4R than for the hH1R. uni-regensburg.de This indicates that while Nα-alkylation may generally decrease H4R affinity relative to the H3R, the interplay with the 2-phenyl moiety can create ligands with a preference for H4R over H1R, highlighting a complex SAR that can be exploited to design subtype-selective ligands. uni-regensburg.de

Computational Chemistry and Molecular Modeling Approaches in 2-Phenylhistamine SAR Elucidation

Computational methods have become indispensable for understanding the SAR of 2-phenylhistamines and for guiding the design of new, more potent, and selective ligands.

QSAR studies correlate the chemical structures of compounds with their biological activities. For histamine H1 receptor ligands, both classical and 3D-QSAR models have been developed to predict binding affinities. researchgate.net These models use various molecular descriptors related to properties like hydrophobicity, electronic distribution, and molecular shape. researchgate.net For instance, QSAR analyses have successfully created predictive models for H1 agonists with high correlation coefficients, identifying key descriptors such as hydrogen bonding capabilities and polarity as major variables. researchgate.net These models serve as valuable tools for predicting the potency of novel, unsynthesized H1 agonists. researchgate.net

Molecular docking and dynamics (MD) simulations provide atomic-level insights into how ligands bind to their receptors. These techniques have been applied to study the interaction of 2-phenylhistamines with homology models of the H1 receptor. nih.govacs.org Docking studies have confirmed the critical ionic interaction between the ligand's ethylamine group and the receptor's Asp107 residue. nih.gov

MD simulations have revealed remarkable differences in the binding modes of histamine versus larger agonists like histaprodifens and 2-phenylhistamines. acs.org These simulations show that the bulkier 2-position substituents access a secondary binding pocket, explaining their increased affinity and selectivity. acs.org Furthermore, simulations have helped to rationalize the functional switch from partial agonism to inverse agonism observed in some derivatives when moving from the H1 to the H4 receptor. uni-regensburg.de

Both ligand-based and receptor-based strategies are employed in the design of novel 2-phenylhistamine analogs.

Ligand-based design uses the knowledge of known active ligands to develop a pharmacophore model—a 3D representation of the essential features required for biological activity. This approach was used to design new 2-phenylquinoline (B181262) derivatives as efflux pump inhibitors, demonstrating its utility. For 2-phenylhistamines, a pharmacophore would include the protonatable amine, the imidazole ring, and a hydrophobic aromatic region.

Receptor-based design utilizes the 3D structure of the target receptor to design complementary ligands. A powerful example in this field is the creation of "Receptors Activated Solely by Synthetic Ligands" (RASSLs). nih.gov By mutating a single amino acid in the H1 receptor's binding pocket (F435A), researchers created a receptor that responded poorly to histamine but showed greatly improved affinity and potency for synthetic 2-phenylhistamine agonists. nih.gov This approach not only validates binding models but also provides a sophisticated method for designing highly selective ligand-receptor pairs for targeted therapeutic intervention.

Preclinical Research Applications and Methodological Considerations of 2 Phenylhistamines

Utilization of 2-Phenylhistamine Dihydrochloride (B599025) and its Analogs as Pharmacological Tools in In Vitro and In Vivo Research Models

2-Phenylhistamine dihydrochloride and its analogs are valuable pharmacological tools in both in vitro and in vivo research models due to their selective agonist activity at histamine (B1213489) receptors. These compounds are instrumental in elucidating the physiological and pathophysiological roles of histamine receptor subtypes. As a potent and selective H1 receptor agonist, 2-phenylhistamine is frequently used to probe H1 receptor function, distribution, and signaling pathways. Its utility extends to studies investigating the effects of H1 receptor activation in various biological systems.

In preclinical research, these compounds serve as reference agonists to characterize the activity of novel histamine receptor antagonists. By comparing the effects of a new compound to the known effects of a selective agonist like 2-phenylhistamine, researchers can determine the antagonist's potency and specificity. Furthermore, the use of such selective agonists is crucial for validating experimental models and ensuring that the observed effects are indeed mediated by the targeted receptor.

The table below summarizes the application of 2-Phenylhistamine and its analogs in research:

| Research Area | Application of 2-Phenylhistamine and Analogs | Research Model |

| Receptor Characterization | Elucidating the function and signaling pathways of H1 receptors. | In vitro cell-based assays, isolated tissue preparations |

| Drug Discovery | Serving as a reference agonist to determine the potency and selectivity of new H1 receptor antagonists. | In vitro and in vivo models |

| Physiological Studies | Investigating the physiological roles of H1 receptor activation in various organ systems. | Animal models (e.g., rats, guinea pigs) |

| Pathophysiology Research | Exploring the involvement of H1 receptors in disease processes such as inflammation and allergic reactions. | Animal models of disease |

Preclinical Pharmacodynamic Investigations of 2-Phenylhistamine-Mediated Effects

Studies on H1 Receptor-Mediated Biological Processes in Animal Models

Preclinical studies in animal models have utilized 2-phenylhistamine to investigate the downstream biological effects of H1 receptor activation. A notable example is the induction of conjunctival goblet cell secretion in rats. Goblet cells are crucial for ocular surface lubrication and protection through the secretion of mucins. Research has shown that topical application of 2-phenylhistamine can stimulate this secretion, highlighting the role of H1 receptors in maintaining the ocular surface. This finding is significant for understanding dry eye disease and developing potential therapeutic strategies.

Another area of investigation involves the regulation of cyclooxygenase-2 (COX-2) in vascular endothelial cells. COX-2 is an enzyme involved in the inflammatory response. Studies have demonstrated that H1 receptor activation by agonists like 2-phenylhistamine can influence COX-2 expression and activity in the vasculature, thereby contributing to the understanding of histamine's pro-inflammatory effects.

Evaluation of Receptor-Mediated Physiological Responses in Isolated Tissue Preparations

Isolated tissue preparations are a cornerstone of pharmacological research, allowing for the detailed study of drug effects on specific organs or tissues in a controlled environment. 2-Phenylhistamine has been extensively used in such preparations to characterize H1 receptor-mediated responses. For instance, in isolated guinea pig ileum preparations, 2-phenylhistamine induces smooth muscle contraction, a classic H1 receptor-mediated effect. This model is frequently used to quantify the potency of H1 agonists and antagonists.

The table below presents research findings from studies using 2-Phenylhistamine in isolated tissue preparations:

| Tissue Preparation | Observed Physiological Response | Receptor Implicated |

| Guinea Pig Ileum | Smooth muscle contraction | H1 Receptor |

| Guinea Pig Trachea | Bronchoconstriction | H1 Receptor |

| Rabbit Aorta | Vasoconstriction | H1 Receptor |

These studies in isolated tissues provide crucial data on the direct effects of H1 receptor activation, free from the confounding influences of systemic physiological regulation present in whole animal models.

Analytical Methodologies for Detection and Quantification of 2-Phenylhistamines in Research Matrices

Accurate detection and quantification of 2-phenylhistamine and its analogs in biological and research matrices are essential for pharmacokinetic and pharmacodynamic studies. Various sophisticated analytical techniques are employed for this purpose.

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of 2-phenylhistamine. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a common approach. For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (HPLC-MS/MS). This combination allows for the precise identification and quantification of the compound even at very low concentrations in complex matrices like plasma or tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been applied to the analysis of histamine and its derivatives, including 2-phenylhistamine. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers advantages in terms of speed and resolution over conventional HPLC-MS/MS, making it a valuable tool for high-throughput analysis.

Spectrometric Techniques

Spectrometric techniques provide detailed structural information and are used for the identification and characterization of 2-phenylhistamine. Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule, providing a characteristic "fingerprint." High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise mass of the molecule and its fragments, which aids in its unambiguous identification and structural elucidation.

The following table summarizes the analytical techniques used for 2-Phenylhistamine:

| Analytical Technique | Abbreviation | Application |

| High-Performance Liquid Chromatography with UV detection | HPLC-UV | Quantification in research samples |

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS/MS | Highly sensitive and selective quantification in biological matrices |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification |

| Ultra-Performance Liquid Chromatography-Mass Spectrometry | UPLC-MS/MS | High-throughput and high-resolution analysis |

| Fourier Transform Infrared Spectroscopy | FTIR | Structural characterization and identification of functional groups |

| High-Resolution Mass Spectrometry | HR-MS | Precise mass determination and structural elucidation |

Validation Parameters for Analytical Research Procedures (e.g., accuracy, precision, detection limits)

The validation of analytical procedures is a critical process in pharmaceutical research and development, establishing through documented evidence that a method is suitable for its intended purpose. wjarr.comcertified-laboratories.comscielo.br For the quantitative analysis of this compound in research settings, such as in biological matrices or chemical reaction mixtures, the validation process ensures the reliability, consistency, and accuracy of the results obtained. wjarr.comcertified-laboratories.com Key validation parameters, as stipulated by international guidelines like those from the International Council for Harmonisation (ICH), include accuracy, precision, and detection limits. ajpaonline.comeuropa.eu

Accuracy The accuracy of an analytical method refers to the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. ajpaonline.comelementlabsolutions.com It is a measure of the exactness of the method. ajpaonline.com Accuracy is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) and comparing the measured result to the known concentration. ajpaonline.com For drug products, it can be assessed by analyzing a synthetic mixture of the components to which a known amount of the analyte has been added (spiking). certified-laboratories.comajpaonline.com The accuracy is then expressed as the percentage of the analyte recovered by the assay. certified-laboratories.com For an assay, the acceptance criteria for accuracy are often within ±15% of the nominal value, except at the lower limit of quantitation (LLOQ), where it should not deviate by more than 20%. wjarr.com

Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.comelementlabsolutions.com It is a measure of the method's variability or random error. Precision is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or different equipment.

Reproducibility: Assesses the precision between different laboratories. rroij.com

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. rroij.com

Detection Limits This category includes the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.comgmpinsiders.com It is the concentration that yields a signal-to-noise ratio that is typically 3:1. researchgate.net While important for impurity testing, it is often not a required parameter for assay methods. scielo.br

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eugmpinsiders.com This is a critical parameter for assays that quantify low levels of a compound. europa.eu The signal-to-noise ratio for LOQ is commonly 10:1. researchgate.net

The validation parameters are crucial for ensuring that the data generated in preclinical research involving this compound are reliable and can be confidently used for decision-making.

Table 1: Representative Validation Parameters and Acceptance Criteria for an HPLC Assay

| Parameter unfold_more | Sub-parameter unfold_more | Typical Acceptance Criterion unfold_more |

|---|---|---|

| Accuracy | Recovery | 85-115% at three concentrations (low, mid, high) |

| Precision | Repeatability (Intra-day) | RSD ≤ 2% for ≥ 5 determinations |

| Precision | Intermediate Precision (Inter-day) | RSD ≤ 3% |

| Detection Limit | LOD | Signal-to-Noise ratio ≥ 3:1 |

| Detection Limit | LOQ | Signal-to-Noise ratio ≥ 10:1; Accuracy and Precision criteria met |

| Linearity | Correlation Coefficient (r²) | r² ≥ 0.995 for a minimum of 5 concentrations |

Considerations for In Vitro ADME Profiling of 2-Phenylhistamine Analogs in Early Research Stages

In the early stages of drug discovery, the evaluation of absorption, distribution, metabolism, and excretion (ADME) properties is essential for selecting promising lead candidates. nih.gov For a series of 2-Phenylhistamine analogs, which are likely developed as histamine receptor modulators, in vitro ADME profiling provides critical data to predict the pharmacokinetic behavior of these compounds in vivo. wuxiapptec.comnih.gov This early screening helps to identify potential liabilities, such as poor absorption or high protein binding, allowing for structural modifications to optimize the ADME profile before advancing to more extensive preclinical and clinical studies. nih.gov Key assays in this early profiling include cell permeability and plasma protein binding.

Cell Permeability Screening Assays in Research Models

Cell permeability is a crucial parameter that influences the oral absorption and distribution of a drug to its target tissues. nih.gov For analogs of 2-Phenylhistamine, particularly those targeting the central nervous system (CNS) or needing to be orally bioavailable, assessing permeability is vital. Histamine H1 receptors, for example, are present in both peripheral tissues and the CNS. innoprot.com The ability of an analog to cross biological membranes like the intestinal epithelium or the blood-brain barrier (BBB) will determine its ultimate efficacy and site of action. pnas.orgahajournals.org

Commonly used in vitro models for permeability screening include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion. nih.gov A lipid-infused artificial membrane separates a donor and an acceptor compartment, and the rate at which the compound crosses the membrane is measured. nih.gov It is a high-throughput method for ranking compounds based on their passive permeability. nih.gov

Cell-Based Assays: These assays use monolayers of cultured cells, such as Caco-2 (human colorectal adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, which form tight junctions and mimic the intestinal barrier. These models can assess both passive diffusion and active transport mechanisms.

The data generated from these assays, typically reported as a permeability coefficient (Papp), helps researchers to classify compounds as having low, medium, or high permeability and to select candidates with a higher probability of successful oral absorption.

Table 2: Illustrative Cell Permeability Data for Hypothetical 2-Phenylhistamine Analogs

| Compound ID unfold_more | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) unfold_more | Permeability Class unfold_more |

|---|---|---|

| 2-Phenylhistamine | 1.5 | Low-Medium |

| Analog A (2-(4-Fluorophenyl)histamine) | 4.8 | Medium |

| Analog B (2-(4-Chlorophenyl)histamine) | 8.2 | High |

| Analog C (2-(4-Methoxyphenyl)histamine) | 0.9 | Low |

| Propranolol (High Permeability Control) | 21.0 | High |

| Atenolol (Low Permeability Control) | 0.2 | Low |

Data are for illustrative purposes only.

Plasma Protein Binding Assays in Preclinical Species

Plasma protein binding (PPB) is a critical determinant of a drug's distribution and clearance. wuxiapptec.combioivt.com Drugs bind to varying extents to plasma proteins such as albumin and α1-acid glycoprotein. qps.com It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active, as it is this fraction that can distribute from the plasma to target tissues and interact with receptors. qps.com Therefore, determining the fraction of unbound drug (fu) is essential for interpreting preclinical efficacy and toxicity data and for predicting human pharmacokinetics. wuxiapptec.combioivt.com

High plasma protein binding (low fu) can limit the availability of a drug at its site of action, reduce its rate of metabolism and clearance, and prolong its elimination half-life. wuxiapptec.com Early assessment of PPB for 2-Phenylhistamine analogs across different preclinical species (e.g., mouse, rat, dog) and humans is important, as significant interspecies differences can exist. bioivt.com

The most common method for measuring PPB in vitro is equilibrium dialysis. bioivt.comqps.com In this technique, a semipermeable membrane separates a plasma-containing compartment from a buffer compartment. bioivt.com The test compound is added to the plasma, and the system is allowed to reach equilibrium. sygnaturediscovery.com The concentrations of the compound in both compartments are then measured, typically by LC-MS/MS, to calculate the unbound fraction. bioivt.comsygnaturediscovery.com

Table 3: Representative Plasma Protein Binding Data for a Hypothetical 2-Phenylhistamine Analog (Analog B) Across Species

| Species unfold_more | % Plasma Protein Bound unfold_more | Fraction Unbound (fu) unfold_more | Interpretation unfold_more |

|---|---|---|---|

| Mouse | 85.5 | 0.145 | Moderately Bound |

| Rat | 91.0 | 0.090 | Highly Bound |

| Dog | 88.2 | 0.118 | Moderately Bound |

| Monkey | 94.5 | 0.055 | Highly Bound |

| Human | 92.3 | 0.077 | Highly Bound |

| Warfarin (High Binding Control) | >99 | <0.01 | Very Highly Bound |

Data are for illustrative purposes only.

Compound Index

Advancements and Future Perspectives in 2 Phenylhistamine Research

Development of Next-Generation 2-Phenylhistamine Derivatives with Enhanced Receptor Profiles

The optimization of 2-phenylhistamine structures has been a cornerstone of research, aiming to enhance their affinity and selectivity for specific histamine (B1213489) receptor subtypes. A significant breakthrough in this area was the development of 2-[3-(trifluoromethyl)phenyl]histamine and its Nα-methyl derivative, which emerged from the optimization of the 2-phenylhistamine class. eurekaselect.comingentaconnect.comresearchgate.net These compounds have demonstrated high potency as histamine H1-receptor agonists. ebi.ac.uk For instance, Nα-Methyl-2-(3-trifluoromethylphenyl)histamine has been shown to be a highly potent H1 receptor agonist, even more so than histamine itself in certain functional assays. ebi.ac.uk

Furthermore, substitutions at the 2-position of the histamine molecule have been extensively explored to create pharmacological tools for studying histamine receptors. nih.gov The 2-phenylhistamine structure, in particular, has been a valuable scaffold for developing potent H1-receptor agonists. nih.gov Research has also identified that Nα-methylated phenylhistamines can exhibit affinity for the human histamine H4 receptor (hH4R), with some derivatives showing higher affinity for hH4R than for the H1 receptor. nih.govconsensus.app This dual affinity opens up new avenues for developing ligands with unique pharmacological profiles.

The synthesis of a diverse range of substituted 2-phenylhistamines has been accelerated by the use of techniques like the microwave-promoted Suzuki coupling. nih.gov This method allows for the rapid creation of numerous analogs from a common precursor, facilitating the exploration of structure-activity relationships. nih.gov

Table 1: Examples of 2-Phenylhistamine Derivatives and their Receptor Activity

| Compound | Receptor Target(s) | Key Findings | Reference(s) |

| 2-[3-(Trifluoromethyl)phenyl]histamine | H1 Receptor | Potent and selective H1-receptor agonist. eurekaselect.comingentaconnect.comresearchgate.net | eurekaselect.comingentaconnect.comresearchgate.net |

| Nα-Methyl-2-(3-trifluoromethylphenyl)histamine | H1 Receptor | The most potent H1 receptor agonist described in certain studies. ebi.ac.uk | ebi.ac.uk |

| Nα-Methylated Phenylhistamines | H1 and H4 Receptors | Exhibit affinity for both H1 and H4 receptors, with some showing higher affinity for H4R. nih.govconsensus.app | nih.govconsensus.app |

| 2-(3-Bromophenyl)histamine | H1 Receptor | A potent H1-receptor agonist. researchgate.net | researchgate.net |

Exploration of Novel Biological Targets Beyond Classical Histamine Receptors for 2-Phenylhistamines

While the primary focus of 2-phenylhistamine research has been on the classical histamine receptors (H1, H2, H3, and H4), there is growing interest in exploring their interactions with other biological targets. Histamine itself is known to interact with non-histaminergic targets, such as NMDA receptors, although this is not a primary area of histamine research. nih.gov

Some studies have indicated that certain histamine receptor ligands, including some phenylhistamines, can have off-target effects at high concentrations. nih.gov For example, some H1-receptor agonists and antagonists have been found to interact with the human histamine H4-receptor. nih.gov The structural similarities between the H3 and H4 receptors have also led to the discovery that many H3 receptor ligands also interact with the H4 receptor. nih.gov

The development of multi-target drugs is an emerging area of pharmacology. For instance, ligands that act on both histamine H3 and serotonin (B10506) receptors are being investigated. The creation of dual-acting ligands, such as those targeting both H3 and H1 receptors or H3 and H4 receptors, could offer novel therapeutic approaches for various conditions, including pain and cancer. frontiersin.org Betahistine, a drug used for vestibular disorders, acts as both a histamine H1 receptor agonist and an H3 receptor antagonist. frontiersin.org

Future research will likely continue to explore the polypharmacology of 2-phenylhistamine derivatives, potentially uncovering novel therapeutic applications beyond their effects on the histaminergic system.

Application of Advanced Biophysical and Biochemical Techniques in 2-Phenylhistamine Ligand-Receptor Studies

A deeper understanding of the interactions between 2-phenylhistamine derivatives and their receptors at a molecular level is being facilitated by a range of advanced biophysical and biochemical techniques. These methods provide crucial insights into binding affinities, kinetics, and the conformational changes that occur upon ligand binding.

Techniques such as X-ray crystallography , fluorescence spectroscopy , surface plasmon resonance (SPR) , and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing these interactions. springer.comnih.gov For example, SPR can be used to measure the binding and dissociation rates of ligands, while NMR can provide detailed information about the structure and dynamics of the ligand-receptor complex in solution. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) -based biosensors are being employed to study H1 receptor signaling in response to various agonists, including 2-phenylhistamines. researchgate.net This technique allows for the real-time monitoring of G protein activation, second messenger production, and interactions with other signaling proteins. researchgate.net

Table 2: Advanced Techniques in 2-Phenylhistamine Research

| Technique | Application | Insights Gained | Reference(s) |

| X-ray Crystallography | Determining the 3D structure of ligand-receptor complexes. | Provides a static picture of the binding pocket and key interactions. | springer.comnih.gov |

| Surface Plasmon Resonance (SPR) | Measuring real-time binding kinetics. | Determines association and dissociation rate constants (kon and koff). | springer.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Studying ligand-receptor interactions in solution. | Provides information on binding affinity, stoichiometry, and ligand conformation. | nih.gov |

| Bioluminescence Resonance Energy Transfer (BRET) | Monitoring real-time signaling events in living cells. | Reveals agonist-specific signaling profiles (biased agonism). | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamics of binding. | Determines binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). | nih.gov |

| Differential Scanning Fluorimetry (Thermal Shift) | Assessing ligand-induced protein stabilization. | Can be used for high-throughput screening of ligand binding. | nih.gov |

The data obtained from these techniques are crucial for understanding the structure-activity relationships of 2-phenylhistamine derivatives and for the rational design of new ligands with improved properties.

Strategic Integration of In Silico and Experimental Approaches for 2-Phenylhistamine Ligand Discovery

The discovery and optimization of 2-phenylhistamine ligands are increasingly benefiting from a synergistic approach that combines computational (in silico) methods with traditional experimental techniques. japsonline.comnih.gov This integrated strategy accelerates the drug discovery process by enabling the rational design and prioritization of candidate molecules for synthesis and testing. researchgate.net

In silico methods , such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling , are used to predict the biological activity of novel compounds based on their chemical structure. researchgate.net These computational models can identify key structural features that are important for receptor binding and activation. researchgate.net For example, computational studies have been used to investigate the electrostatic potential on the molecular surface of H1 receptor agonists to understand their activity.

Molecular docking simulations can predict the binding mode of 2-phenylhistamine derivatives within the receptor's binding site, helping to explain observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity. scispace.commdpi.com Homology modeling is another valuable tool, particularly when the crystal structure of the target receptor is not available. nih.govconsensus.app

The predictions from these computational models are then validated through experimental studies, creating a feedback loop that refines the in silico models and leads to the design of more effective ligands. This iterative process of computational design, chemical synthesis, and biological testing has proven to be a powerful strategy in medicinal chemistry. nih.govresearchgate.net

Role of 2-Phenylhistamine Dihydrochloride (B599025) and its Analogs in Elucidating Complex Histaminergic Physiology and Pathophysiology

2-Phenylhistamine dihydrochloride and its analogs serve as invaluable pharmacological tools for dissecting the complex roles of the histaminergic system in both normal physiological processes and various disease states. researchgate.netresearchgate.net By providing selective agonists for different histamine receptor subtypes, these compounds allow researchers to probe the specific functions of each receptor in different tissues and cell types. researchgate.net

For instance, selective H1-receptor agonists from the 2-phenylhistamine class have been instrumental in studying H1-receptor-mediated functions. researchgate.net The development of potent and selective H1 agonists has been a significant advancement for investigating the role of this receptor in various physiological and pathological conditions. eurekaselect.comingentaconnect.comresearchgate.net

Furthermore, the discovery that some 2-phenylhistamine derivatives also interact with the H4 receptor has opened up new research avenues into the role of this receptor in inflammatory and immune responses. nih.govconsensus.app The availability of ligands with varying affinities for different histamine receptors allows for a more nuanced understanding of the integrated actions of the histaminergic system.

The use of these compounds in preclinical models of disease, such as those for cognitive disorders, pain, and inflammation, helps to elucidate the therapeutic potential of targeting specific histamine receptors. frontiersin.orgnih.govresearchgate.net For example, H3 receptor antagonists, which can be structurally related to 2-phenylhistamine, have shown promise in preclinical models of cognitive impairment. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.